Cas no 2639427-28-2 (4-{(9H-fluoren-9-yl)methoxycarbonyl}-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid)

4-{(9H-fluoren-9-yl)methoxycarbonyl}-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2639427-28-2
- 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
- EN300-27782419
- 4-{(9H-fluoren-9-yl)methoxycarbonyl}-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
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- インチ: 1S/C24H18FNO5/c25-14-9-10-20-21(11-14)31-22(23(27)28)12-26(20)24(29)30-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,28)
- InChIKey: FTMXFLLTTSZLRT-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC2=C(C=1)OC(C(=O)O)CN2C(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 419.11690084g/mol
- どういたいしつりょう: 419.11690084g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 31
- 回転可能化学結合数: 4
- 複雑さ: 667
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 76.1Ų
4-{(9H-fluoren-9-yl)methoxycarbonyl}-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27782419-0.05g |
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid |
2639427-28-2 | 95.0% | 0.05g |
$1513.0 | 2025-03-19 | |
Enamine | EN300-27782419-5.0g |
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid |
2639427-28-2 | 95.0% | 5.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-27782419-0.25g |
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid |
2639427-28-2 | 95.0% | 0.25g |
$1657.0 | 2025-03-19 | |
Enamine | EN300-27782419-10g |
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid |
2639427-28-2 | 10g |
$7742.0 | 2023-09-09 | ||
Enamine | EN300-27782419-10.0g |
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid |
2639427-28-2 | 95.0% | 10.0g |
$7742.0 | 2025-03-19 | |
Enamine | EN300-27782419-0.5g |
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid |
2639427-28-2 | 95.0% | 0.5g |
$1728.0 | 2025-03-19 | |
Enamine | EN300-27782419-5g |
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid |
2639427-28-2 | 5g |
$5221.0 | 2023-09-09 | ||
Enamine | EN300-27782419-1.0g |
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid |
2639427-28-2 | 95.0% | 1.0g |
$1801.0 | 2025-03-19 | |
Enamine | EN300-27782419-0.1g |
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid |
2639427-28-2 | 95.0% | 0.1g |
$1585.0 | 2025-03-19 | |
Enamine | EN300-27782419-2.5g |
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid |
2639427-28-2 | 95.0% | 2.5g |
$3530.0 | 2025-03-19 |
4-{(9H-fluoren-9-yl)methoxycarbonyl}-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid 関連文献
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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4-{(9H-fluoren-9-yl)methoxycarbonyl}-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acidに関する追加情報
4-{(9H-fluoren-9-yl)methoxycarbonyl}-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid: A Comprehensive Overview
The compound 4-{(9H-fluoren-9-yl)methoxycarbonyl}-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, with CAS Registry Number 2639427-28-2, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is notable for its complex structure, which incorporates a fluorenylmethoxycarbonyl (Fmoc) group and a benzoxazine ring system. The presence of these functional groups makes it a versatile building block for various applications, particularly in drug design and chemical synthesis.
Recent advancements in synthetic methodologies have enabled the efficient construction of this compound. Researchers have employed a variety of strategies to synthesize 4-{(9H-fluoren-9-yl)methoxycarbonyl}-7-fluoro derivatives, leveraging the unique reactivity of the Fmoc group. For instance, studies have demonstrated that the Fmoc group can serve as an excellent protecting group for amino acids during peptide synthesis. This property has been exploited to develop novel peptide-based therapeutics with enhanced stability and bioavailability.
The benzoxazine moiety in this compound plays a crucial role in its chemical reactivity and biological activity. Benzoxazines are known for their ability to undergo various transformations, such as oxidation and cyclization reactions. In the case of 4-{(9H-fluoren-9-yl)methoxycarbonyl}-7-fluoro derivatives, the introduction of the fluoro substituent at position 7 has been shown to significantly influence the electronic properties of the molecule. This modification enhances its ability to act as a fluorescent probe in bioimaging applications.
Recent studies have also highlighted the potential of this compound as a precursor for advanced materials. By incorporating it into polymer frameworks, researchers have developed materials with improved mechanical properties and thermal stability. These materials hold promise for applications in electronics and optoelectronics due to their unique optical properties.
In terms of biological activity, 4-{(9H-fluoren-9-yl)methoxycarbonyl}-7-fluoro derivatives have been investigated for their potential as inhibitors of key enzymes involved in disease pathways. For example, preliminary assays have shown that these compounds can modulate the activity of protein kinases, making them attractive candidates for drug development.
The synthesis of this compound typically involves multi-step processes that require precise control over reaction conditions. Key steps include the formation of the benzoxazine ring system and the subsequent introduction of the Fmoc group. Researchers have optimized these steps by employing catalytic asymmetric synthesis techniques, which not only improve yields but also reduce environmental impact.
In conclusion, 4-{(9H-fluoren-9-yl)methoxycarbonyl}-7-fluoro derivatives represent a class of compounds with immense potential across multiple disciplines. Their unique structural features and versatile reactivity make them invaluable tools for advancing both fundamental research and applied technologies. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in shaping future innovations in chemistry and beyond.
2639427-28-2 (4-{(9H-fluoren-9-yl)methoxycarbonyl}-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid) 関連製品
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